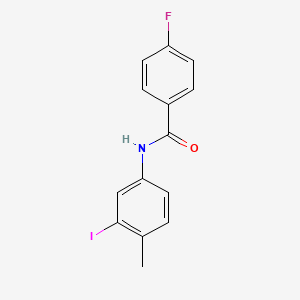
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11FINO It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid, 3-iodo-4-methylaniline, and coupling reagents.
Coupling Reaction: The 4-fluorobenzoic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 3-iodo-4-methylaniline to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (fluorine and iodine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation with reagents like potassium permanganate (KMnO4) can lead to the formation of carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can yield amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted benzamides, while oxidation reactions can produce carboxylic acids.
科学的研究の応用
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacological properties. Its unique structure may contribute to enhanced binding affinity and selectivity for specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms in the structure can enhance its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide include:
4-fluoro-N-(2-iodo-4-methylphenyl)benzamide: This compound has a similar structure but with the iodine atom positioned differently on the phenyl ring.
3-fluoro-N-(4-iodo-2-methylphenyl)benzamide: Another structural isomer with the fluorine and iodine atoms in different positions.
4-chloro-N-(3-iodo-4-methylphenyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms on the phenyl ring. This unique structure can influence its chemical reactivity, binding affinity, and selectivity for specific targets, making it a valuable compound in various fields of scientific research.
特性
IUPAC Name |
4-fluoro-N-(3-iodo-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMPEIKXFDWOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)


![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)





